methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoyl group, and a dichlorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfamoyl group, and the attachment of the dichlorophenyl substituent. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aldehyde in the presence of a base.
Introduction of the Sulfamoyl Group: This step may involve the reaction of the quinoline derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dichlorophenyl Substituent: This can be accomplished through a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with a dichlorophenylpropyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-{[1-(2,4-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a different position of the chlorine atoms on the phenyl ring.
Methyl 6-{[1-(2,5-dichlorophenyl)ethyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22Cl2N2O4S |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
methyl 6-[1-(2,5-dichlorophenyl)propylsulfamoyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-3-18(16-12-14(21)6-8-17(16)22)23-29(26,27)15-7-9-19-13(11-15)5-4-10-24(19)20(25)28-2/h6-9,11-12,18,23H,3-5,10H2,1-2H3 |
InChI Key |
HUWKLHJYDGOFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)OC |
Origin of Product |
United States |
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